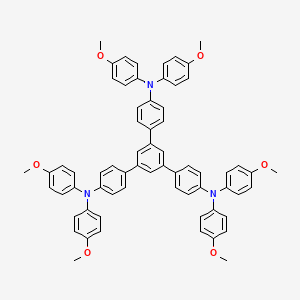
Tdapb
説明
Tdapb is a novel compound that has recently been developed as a potential therapeutic agent for a variety of diseases and conditions. This compound is a novel peptide-based therapeutic agent, which has been designed to interact with specific cellular pathways to elicit a desired therapeutic effect. This compound is a combination of two amino acids, threonine and aspartic acid, and a phosphate group. This combination of components allows this compound to interact with specific cellular pathways to elicit a desired therapeutic effect.
科学的研究の応用
Transdisciplinary Research (TdR)
Mechanisms and Effects of Transcranial Direct Current Stimulation :
- This study by Giordano et al. (2017) discusses the promising areas of research in tDCS, focusing on enhancing vigilance/attention in healthy volunteers and as an adjunct to training/rehabilitation tasks. It emphasizes the importance of biomarkers and dosimetry in individualized interventions (Giordano et al., 2017).
Perceived Incentives to Transdisciplinarity in a Japanese University Research Center :
- Lauto and Sengoku (2015) investigated the challenges in prioritizing transdisciplinary research in academia, emphasizing the need for evaluation schemes that recognize the value of TdR (Lauto & Sengoku, 2015).
The Adoption and Implementation of Transdisciplinary Research in the Field of Land-Use Science :
- This study by Zscheischler, Rogga, and Busse (2017) reviews how TdR is adopted in land-use research, finding a lack of conceptual knowledge of TdR and limitations due to current academic structures (Zscheischler, Rogga, & Busse, 2017).
Transcranial Direct Current Stimulation (tDCS)
A Technical Guide to tDCS, and Related Non-Invasive Brain Stimulation Tools :
- Woods et al. (2016) provide a comprehensive review covering the technical aspects and applications of tDCS in cognitive neurosciences and interventional approaches (Woods et al., 2016).
Noninvasive Human Brain Stimulation :
- Wagner, Valero-Cabré, and Pascual-Leone (2007) discuss the potential therapeutic applications of noninvasive brain stimulation techniques like tDCS in cognitive neuroscience, neurophysiology, psychiatry, and neurology (Wagner, Valero-Cabré, & Pascual-Leone, 2007).
Clinical Research with Transcranial Direct Current Stimulation (tDCS) Challenges and Future Directions
:
- Brunoni et al. (2012) review the challenges in translating preclinical and phase I studies into phase II and III clinical studies in tDCS, discussing its mechanisms of action, methodological aspects, and future directions (Brunoni et al., 2012).
作用機序
Target of Action
Tdapb, also known as the Tetanus-Diphtheria-Acellular Pertussis vaccine, primarily targets the immune system. It is designed to stimulate an immune response against the bacteria Clostridium tetani (causing tetanus), Corynebacterium diphtheriae (causing diphtheria), and Bordetella pertussis (causing pertussis or whooping cough) .
Mode of Action
The this compound vaccine works by introducing inactivated toxins (toxoids) or antigens from the bacteria into the body. This triggers the immune system to produce antibodies against these toxins without causing the actual diseases . When the person is later exposed to the real bacteria, their immune system is prepared to fight off the infection.
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the immune response. Upon vaccination, antigen-presenting cells (APCs) process the introduced antigens and present them to T cells, initiating an adaptive immune response. This leads to the production of specific antibodies by B cells, which can neutralize the bacterial toxins .
Pharmacokinetics
Instead, the vaccine antigens are processed by the immune system where they stimulate an immune response .
Result of Action
The result of this compound action is the development of immunity against tetanus, diphtheria, and pertussis. The immune system’s memory cells remember the specific antigens, allowing a faster and more effective response if the individual is exposed to the actual bacteria in the future .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, storage conditions are crucial for maintaining the vaccine’s effectiveness. Additionally, individual factors such as the person’s age, nutritional status, and presence of certain diseases can also affect the vaccine’s action .
特性
IUPAC Name |
4-[3,5-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-N,N-bis(4-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H57N3O6/c1-70-61-31-19-55(20-32-61)67(56-21-33-62(71-2)34-22-56)52-13-7-46(8-14-52)49-43-50(47-9-15-53(16-10-47)68(57-23-35-63(72-3)36-24-57)58-25-37-64(73-4)38-26-58)45-51(44-49)48-11-17-54(18-12-48)69(59-27-39-65(74-5)40-28-59)60-29-41-66(75-6)42-30-60/h7-45H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEQIEASMOFEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H57N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)



![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
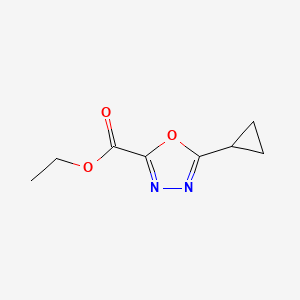
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
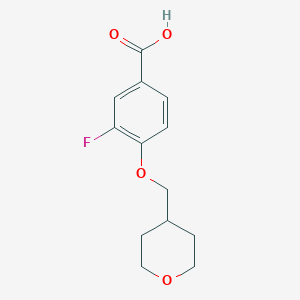
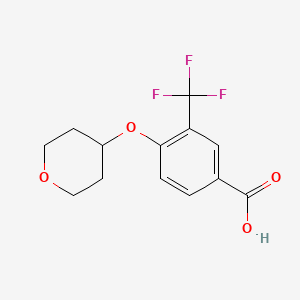
![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)
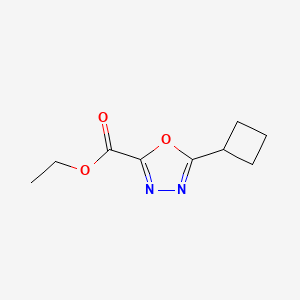

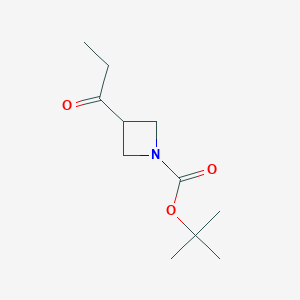
![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)
